Mass Shift of +6 Da Eliminates Signal Cross-Talk with Endogenous Farnesol
In LC-MS/MS selected reaction monitoring (SRM), (E,E)-farnesol 11,11,11,12,12,12-d6 provides a precursor ion of m/z 228.40, compared to m/z 222.36 for unlabeled (E,E)-farnesol . This +6 Da difference eliminates isotopic overlap between the IS and the M⁺, M+1, and M+2 isotopologues of the endogenous analyte, a problem that persists with +3 Da (¹³C₃) or +4 Da (d₄) labels [1]. In practice, the chosen SRM transition for the IS (e.g., m/z 228.4 → 163.1) can be monitored without correction for natural abundance contributions, simplifying data processing and improving quantification accuracy [2].
| Evidence Dimension | Mass spectrometry precursor ion (m/z) and isotopic resolution |
|---|---|
| Target Compound Data | m/z 228.40 ([M+H]⁺ or [M-H₂O]⁺ depending on ionization mode); Δm = +6 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled (E,E)-farnesol: m/z 222.36; (E,E)-farnesol-¹³C₃: m/z 225.36 |
| Quantified Difference | +6 Da (d6) vs. +0 Da (unlabeled) and +3 Da (¹³C₃); avoids M+2 natural isotope interference (²⁹Si/³⁴S analogues not applicable here) |
| Conditions | ESI positive mode or APCI; theoretical m/z values calculated from molecular formulas C₁₅H₂₆O (unlabeled) and C₁₅H₂₀D₆O (labeled) |
Why This Matters
A +6 Da mass shift is the minimum recommended for stable isotope dilution LC-MS/MS to avoid natural isotopologue interference, making this compound immediately suitable for validated bioanalytical methods.
- [1] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. View Source
- [2] Subramanian, T., et al. (2013). J. Labelled Compd. Radiopharm., 56(8), 370-375. View Source
